3-(4-Methylpiperidin-1-yl)propanoic acid
Overview
Description
3-(4-Methylpiperidin-1-yl)propanoic acid, also known as 3-(4-Methylpiperidin-1-yl)propionic acid, is an organic compound that is widely used in the pharmaceutical, agricultural, and biotechnological industries. It is a chiral molecule, meaning that it has two distinct forms that are mirror images of each other. 3-(4-Methylpiperidin-1-yl)propanoic acid has a variety of applications, including its use as a building block in the synthesis of other compounds, as a catalyst in chemical reactions, and as a component of drugs and pesticides.
Scientific Research Applications
“3-(4-Methylpiperidin-1-yl)propanoic acid” is a specific type of piperidine derivative. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Here are some potential applications:
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Pharmaceutical Industry
- Piperidines are used as building blocks in the synthesis of various pharmaceuticals . They can be used to create complex organic molecules with a wide range of biological activities .
- Methods of application or experimental procedures would involve chemical synthesis, which can include reactions like hydrogenation, cyclization, cycloaddition, annulation, and amination .
- The outcomes of these processes would be the creation of new pharmaceutical compounds with potential therapeutic effects .
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Organic Chemistry
- Piperidines can be used in the synthesis of complex organic molecules . This can include the creation of new polymers or materials with unique properties.
- The methods of application would involve various chemical reactions, potentially including multicomponent reactions .
- The outcomes would be the creation of new organic compounds with potential applications in various fields .
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Materials Science
properties
IUPAC Name |
3-(4-methylpiperidin-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8-2-5-10(6-3-8)7-4-9(11)12/h8H,2-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNUKMSGOXLYAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperidin-1-yl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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